2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
Description
The compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic molecule featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 1,3-thiazole ring via a sulfonyl-substituted pyrazole moiety.
Properties
IUPAC Name |
2-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-16-9-12(4-15-16)22(19,20)18-7-10-5-17(6-11(10)8-18)13-14-2-3-21-13/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAIGHRXCRCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other cytotoxic agents, it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.
Result of Action
The result of the compound’s action is likely to be cell death, given its potential cytotoxic activity. This could lead to a reduction in the size of tumors in the case of cancer treatment.
Biological Activity
The compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the reaction of various heterocyclic precursors. For instance, the synthesis may start from a pyrazole derivative which is then reacted with thiazole to form the desired compound. Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The thiazole and pyrazole moieties in this compound are known for their antimicrobial properties. Recent studies have demonstrated that derivatives containing these functional groups exhibit significant activity against various bacterial strains and fungi. For example:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole derivative A | Antibacterial | 15 |
| Pyrazole derivative B | Antifungal | 20 |
These results suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds with similar structures have shown remarkable cytotoxicity. For instance, a related thiazole derivative exhibited an IC50 value of 6.9 µg/mL against HepG2 cells and 13.6 µg/mL against HCT-116 cells . The mechanisms underlying these effects often involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Studies
- Study on Anticancer Properties : A study conducted on various thiazole-pyrazole derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound demonstrated a significant reduction in cell viability in treated groups compared to controls.
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial activity of synthesized thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or pyrazole rings can lead to enhanced potency or selectivity for certain biological targets. For example, substituents that increase lipophilicity may improve membrane permeability, thereby enhancing bioavailability .
Comparison with Similar Compounds
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (Compound 7a)
This compound () shares a thiadiazole-thioether linkage and pyrazole core but lacks the bicyclic pyrrolopyrrole system. Key differences include:
- Synthetic Yield: 60.72% for Compound 7a vs.
- Melting Point : 189.6°C (dec) for Compound 7a, suggesting higher thermal stability compared to thiazole derivatives without sulfonyl groups.
- Spectroscopic Data : Distinct ¹H NMR signals (e.g., SCH₂ at δ 4.86, NH₂ at δ 8.00) highlight electronic effects of the thiadiazole-thioether group .
1,3-Thiazole vs. 1,3,4-Thiadiazole
- Bioactivity : Thiadiazoles are often associated with antimicrobial and anticancer activities, whereas thiazoles may target kinases or ion channels .
Bicyclic Amine-Containing Compounds
2-{5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole
This analog () replaces the thiazole with a benzodiazole ring. Key distinctions include:
- Molecular Weight : 414.5244 g/mol (benzodiazole analog) vs. ~380–400 g/mol (estimated for the target compound).
- Structural Impact : The benzodiazole’s aromaticity may enhance π-π stacking interactions in biological targets, whereas the thiazole’s sulfur atom could improve membrane permeability .
Sulfonyl-Pyrazole Derivatives
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole
This compound () features a nitro-pyrazole and tetrazole system. Unlike the target compound’s sulfonyl group, the nitro substituent introduces strong electron-withdrawing effects, which may reduce metabolic stability but increase reactivity in electrophilic substitutions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s bicyclic pyrrolopyrrole system likely requires multi-step synthesis, contrasting with simpler thiadiazole derivatives (e.g., Compound 7a) prepared in moderate yields .
- Biological Potential: The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the thiazole’s sulfur could improve blood-brain barrier penetration compared to benzodiazole analogs .
- Analytical Characterization : Structural analogs (–5) emphasize the utility of ¹H NMR and LC-MS for verifying substituent effects, which would apply to the target compound’s analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
